(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester
Description
Contextualization within α,β-Unsaturated Esters and α-Cyano-olefins
The chemical identity of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester places it at the intersection of two important classes of organic molecules: α,β-unsaturated esters and α-cyano-olefins.
α,β-Unsaturated Esters: This class of compounds is characterized by a carbon-carbon double bond between the α and β positions relative to an ester carbonyl group. These motifs are prevalent in numerous biologically active molecules and serve as crucial intermediates in organic synthesis. nih.govbeilstein-journals.org The conjugated system of the double bond and the carbonyl group endows them with unique reactivity, making them susceptible to nucleophilic attack at the β-carbon (a Michael addition) or direct attack at the carbonyl carbon. The stereoselective synthesis of α,β-unsaturated esters, particularly achieving the desired (E) or (Z) configuration, is a key focus in synthetic methodology development. nih.govrsc.org
α-Cyano-olefins: Also known as α-cyanoacrylates when an ester group is present, these molecules feature a cyano group (a nitrile, -C≡N) attached to one of the carbons of an alkene double bond. ajgreenchem.comcaribjscitech.com The powerful electron-withdrawing nature of both the cyano and ester groups makes the double bond highly electrophilic and reactive. This reactivity is famously harnessed in cyanoacrylate adhesives, where the monomer rapidly polymerizes in the presence of nucleophiles like water. bris.ac.ukwikipedia.org In synthetic chemistry, this enhanced electrophilicity makes them excellent Michael acceptors and partners in various cycloaddition and annulation reactions. caribjscitech.comresearchgate.net
This compound embodies the characteristics of both groups. Its structure features the α,β-unsaturated ester framework, with the addition of a cyano group at the α-position, which further activates the molecule for a range of chemical transformations.
Table 1: Functional Group Analysis of this compound
| Functional Group | Classification Contribution | Impact on Reactivity |
|---|---|---|
| Methyl Ester | α,β-Unsaturated Ester | Electron-withdrawing; provides a site for hydrolysis or transesterification. |
| Alkene (Double Bond) | α,β-Unsaturated Ester / α-Cyano-olefin | Creates a conjugated system; site for addition reactions and polymerization. |
Significance as a Versatile Synthetic Building Block for Complex Molecules and Scaffolds
The true value of this compound in research is its role as a versatile synthetic intermediate. Its array of functional groups can be manipulated sequentially or in concert to build more elaborate molecules. A prominent example of its application is in the synthesis of Pregabalin, a pharmaceutical agent.
In a patented process, this compound serves as a key precursor. google.com The synthesis begins with a Knoevenagel condensation between isovaleraldehyde (B47997) and methyl cyanoacetate (B8463686) to form the target compound. google.comchemicalbook.com This intermediate then undergoes a conjugate addition of a cyanide source. This reaction, a Michael addition, adds a second cyano group and saturates the double bond, leading to the formation of 2-isobutylsuccinonitrile. google.com This dinitrile is then further processed through several steps, including enzymatic hydrolysis and reduction, to ultimately yield Pregabalin. google.comlupinepublishers.com
Table 2: Synthesis of 2-Isobutylsuccinonitrile from this compound
| Step | Reactants | Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Isovaleraldehyde, Methyl cyanoacetate | Ammonium (B1175870) acetate (B1210297), Acetic acid | This compound | Knoevenagel Condensation |
This pathway highlights the strategic importance of the compound. The α,β-unsaturated and α-cyano functionalities are deliberately installed to facilitate the crucial carbon-carbon bond-forming Michael addition, which sets the stage for the construction of the final drug molecule's backbone.
Historical Evolution of Synthetic and Mechanistic Research on Related Chemical Systems
The synthetic chemistry underpinning this compound is built upon a foundation of classic organic reactions and discoveries dating back over a century.
The primary method for synthesizing this compound and related α-cyanoacrylates is the Knoevenagel condensation. ajgreenchem.comscielo.org.mx This reaction, first reported by the German chemist Emil Knoevenagel in 1894, involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as methyl cyanoacetate. caribjscitech.comscielo.org.mx The reaction is typically catalyzed by a weak base, like an amine or an ammonium salt. caribjscitech.comchemicalbook.com Over the decades, numerous improvements and variations to the Knoevenagel condensation have been developed, including the use of different catalysts, solvent-free conditions, and activation methods like ultrasound irradiation to improve yields and reaction times. scielo.org.mxorganic-chemistry.orgtandfonline.com
The broader family of cyanoacrylates, to which the title compound belongs, has a fascinating history. Cyanoacrylate was inadvertently discovered in 1942 by Dr. Harry Coover at Eastman Kodak laboratories during research to develop optically clear plastics for gunsights during World War II. bris.ac.ukaronalpha.net The formulation was initially rejected because it stuck to everything it touched. aronalpha.net Coover and his team rediscovered the substance in 1951 while working on heat-resistant polymers for jet canopies. bris.ac.ukwikipedia.org This time, they recognized its commercial potential as a powerful, fast-acting adhesive. aronalpha.net The first cyanoacrylate adhesive, "Eastman #910," was commercialized in 1958, eventually leading to the ubiquitous products known today as "Super Glue". wikipedia.orgcfb-cosmetics.de This journey from an accidental laboratory nuisance to a major commercial product spurred significant research into the synthesis, polymerization, and application of various cyanoacrylate esters. bris.ac.ukcfb-cosmetics.de
Table 3: Historical Timeline of Related Chemical Systems
| Year | Event | Significance |
|---|---|---|
| 1894 | Emil Knoevenagel reports the Knoevenagel condensation. caribjscitech.comscielo.org.mx | Provided the fundamental C-C bond-forming reaction for synthesizing cyanoacrylates. |
| 1942 | Dr. Harry Coover's team first encounters cyanoacrylates. aronalpha.net | Accidental discovery during wartime research; its adhesive properties were noted but dismissed. |
| 1951 | Coover's team rediscovers cyanoacrylates. bris.ac.ukwikipedia.org | The commercial potential as a rapid adhesive was recognized. |
| 1958 | "Eastman #910" is commercially released. wikipedia.orgcfb-cosmetics.de | Marked the beginning of the widespread use of cyanoacrylate adhesives. |
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-5-methylhex-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKFLKVOVNWEMQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester and Its Precursors
Stereoselective Synthesis of the (E)-Isomer
Achieving high stereoselectivity for the (E)-isomer is a primary objective in the synthesis of 2-Cyano-5-methyl-hex-2-enoic acid methyl ester. Various synthetic strategies have been developed to control the geometry of the carbon-carbon double bond.
Knoevenagel Condensation and Modern Variants for α,β-Unsaturated Cyano Esters
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon bonds and is widely used for synthesizing α,β-unsaturated compounds. It involves the reaction of an active methylene (B1212753) compound, such as methyl cyanoacetate (B8463686), with a carbonyl compound, in this case, isovaleraldehyde (B47997), in the presence of a basic catalyst. The reaction typically proceeds through a β-hydroxy carbonyl intermediate, which then undergoes dehydration to yield the unsaturated product.
A direct synthesis of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester has been reported via the Knoevenagel condensation of isovaleraldehyde and methyl cyanoacetate. In this procedure, ammonium (B1175870) acetate (B1210297) serves as the catalyst in a solvent system of acetic acid and benzene, affording the product in 60% yield.
Modern advancements in the Knoevenagel condensation focus on improving yields, selectivity, and the environmental profile of the reaction. A variety of catalysts have been explored to facilitate this transformation under milder and more sustainable conditions.
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonium Acetate | Acetic Acid/Benzene | 0°C to RT | 60% | |
| Diisopropylethylammonium acetate (DIPEAc) | MDC | Reflux | High | |
| Porcine Pancreas Lipase (B570770) (PPL) | Various | Optimized | 75.0-96.6% | |
| Porous Calcium Hydroxyapatite | Solvent-free | Microwave | High | |
| Calcium Ferrite (B1171679) NPs | - | - | Excellent |
Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig) for Stereospecific (E)-Alkene Formation
Olefination reactions provide another powerful avenue for the stereoselective synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of (E)-α,β-unsaturated esters. This reaction involves the use of a stabilized phosphonate (B1237965) carbanion which reacts with an aldehyde or ketone to predominantly form the (E)-alkene. A key advantage of the HWE reaction over the Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. The stereoselectivity of the HWE reaction is influenced by both the structure of the reactants and the reaction conditions, including the base and solvent used.
The Wittig reaction, which utilizes a phosphonium (B103445) ylide, can also be employed for the synthesis of α,β-unsaturated esters. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as those bearing an ester or cyano group, generally lead to the formation of the (E)-alkene with high selectivity.
| Reaction | Key Reagent | Typical (E)-Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | High | Water-soluble byproduct, easily purified. | |
| Wittig Reaction | Stabilized phosphonium ylide | High | Stereoselectivity depends on ylide stability. |
Enzymatic and Biocatalytic Approaches to Stereocontrol
Enzymatic and biocatalytic methods are increasingly being recognized for their potential in stereoselective synthesis due to their high specificity and mild reaction conditions. Lipases, for instance, have been shown to promiscuously catalyze Knoevenagel condensations, offering an environmentally benign alternative to traditional chemical catalysts. In a study on the synthesis of benzylidene-indolin-2-ones, lipase from porcine pancreas (PPL) was found to be an effective catalyst for the Knoevenagel condensation between various aromatic aldehydes and 1,3-dihydroindol-2-one, with yields ranging from 75.0% to 96.6%.
Ene-reductases are another class of enzymes that have demonstrated utility in the stereocontrolled synthesis of chiral compounds. These enzymes can catalyze the asymmetric reduction of α,β-unsaturated compounds, which can be a valuable strategy for producing chiral precursors.
| Enzyme | Reaction Type | Substrate Example | Yield | Reference |
|---|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | Knoevenagel Condensation | Aromatic aldehydes and 1,3-dihydroindol-2-one | 75.0-96.6% | |
| Candida cylindracea Lipase (CcL) | Knoevenagel-phospha-Michael | Aromatic aldehydes and malononitrile | 43-93% |
Enantioselective Routes to Chiral Precursors and Derivatives
The synthesis of enantiomerically pure precursors is a critical step in the production of many chiral pharmaceuticals. For this compound, the chirality can be introduced either in the isovaleraldehyde precursor (3-methylbutanal) or through enantioselective transformations of the final molecule or its derivatives.
The enantioselective synthesis of 2-methyl-1,2-diols has been achieved through allene (B1206475) hydroboration-aldehyde allylboration reaction sequences, demonstrating a method to create chiral centers with high diastereoselectivity and enantiomeric excess. Additionally, the kinetic resolution of racemic 3-cyano-5-methyl hexanoic acid has been accomplished using an esterase from Arthrobacter sp., providing a route to the (S)-enantiomer.
Green Chemistry Principles and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants into the final product.
In the context of synthesizing this compound, several green approaches to the Knoevenagel condensation have been developed. These include the use of environmentally benign catalysts such as calcium ferrite nanoparticles and porous calcium hydroxyapatite, as well as conducting the reaction in greener solvents like water or even under solvent-free conditions. The use of biocatalysts, as discussed in section 2.1.3, also aligns with the principles of green chemistry by offering a biodegradable and often more selective alternative to traditional catalysts.
| Green Chemistry Approach | Example | Benefit | Reference |
|---|---|---|---|
| Sustainable Catalyst | Calcium Ferrite NPs | Efficient, reusable, and cheaper catalyst. | |
| Solvent-free Conditions | Microwave-assisted with hydroxyapatite | Reduced solvent waste and shorter reaction times. | |
| Biocatalysis | Lipase-catalyzed condensation | Mild conditions, high selectivity, biodegradable catalyst. | |
| Alternative Solvents | Ethanol/Water mixture | Reduced use of hazardous organic solvents. |
Flow Chemistry and Continuous Manufacturing Techniques in Synthesis
Flow chemistry, or continuous manufacturing, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and easier scalability. In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet.
This technology is well-suited for the synthesis of α,β-unsaturated esters. The Knoevenagel condensation has been successfully performed under continuous flow conditions, demonstrating the feasibility of this approach for the production of compounds like this compound. The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities.
| Advantage of Flow Chemistry | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. |
| Improved Heat and Mass Transfer | High surface-area-to-volume ratio allows for efficient heating and cooling. |
| Precise Process Control | Accurate control over reaction parameters leads to better reproducibility. |
| Facilitated Scalability | Production can be increased by running the system for longer or by parallelization. |
Mechanistic Investigations of Chemical Transformations Involving E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester
Nucleophilic Addition Reactions to the α,β-Unsaturated System
(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester possesses an α,β-unsaturated system, making it a potential Michael acceptor. This structure features both a nitrile and an ester group, which are electron-withdrawing, activating the alkene for conjugate addition. In a general Michael reaction, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org However, specific studies detailing the scope and outcomes of such reactions with this particular ester are not documented.
Michael Additions: Scope, Regioselectivity, and Stereochemical Outcomes
There are no available research articles or data that specifically investigate the Michael addition reactions of this compound with a range of nucleophiles. Consequently, there is no information on the scope of suitable nucleophiles, the regioselectivity of the addition, or the stereochemical outcomes (diastereo- or enantioselectivity) of such reactions. While related compounds are synthesized via a Michael addition of cyanide to a larger precursor, the use of this specific ester as a Michael acceptor for other nucleophiles is not described.
Organocatalytic and Transition Metal-Catalyzed Conjugate Additions
The fields of organocatalysis and transition metal catalysis have developed numerous methods for enantioselective conjugate additions. These methods often employ chiral catalysts to control the stereochemistry of the reaction. Despite the broad applicability of these catalytic systems to various α,β-unsaturated compounds, no studies have been published that apply these techniques specifically to this compound. Therefore, no data on catalyst performance, reaction conditions, yields, or stereoselectivities are available for this substrate.
Computational Studies of Transition States in Addition Reactions
Computational chemistry is a powerful tool for investigating reaction mechanisms, including the structures and energies of transition states. Such studies provide insight into reaction pathways, selectivity, and the role of catalysts. A search for computational studies focused on the transition states of nucleophilic addition reactions involving this compound yielded no results.
Cycloaddition Reactions as a Dienophile or Dipolarophile
The electron-deficient nature of the double bond in this compound suggests it could act as a dienophile in Diels-Alder [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions for synthesizing various cyclic and heterocyclic systems.
Diels-Alder Reactions and Chemo-/Stereoselectivity
The Diels-Alder reaction is a fundamental pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. sigmaaldrich.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, a feature present in the target molecule. However, no literature could be found that reports the use of this compound as a dienophile in any Diels-Alder reaction. As a result, there is no information regarding its reactivity, or the chemo- and stereoselectivity of its potential cycloaddition products.
[3+2] Cycloadditions for Heterocycle Synthesis (e.g., Dihydrofurans)
[3+2] Cycloaddition reactions are a common method for the synthesis of five-membered heterocyclic rings, such as dihydrofurans. nih.gov These reactions involve a 1,3-dipole reacting with a dipolarophile. Despite the potential of this compound to act as a dipolarophile, no studies have been published describing its participation in [3+2] cycloaddition reactions for the synthesis of dihydrofurans or any other heterocycles.
Mechanistic Pathways of Cycloaddition Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular reactions, offering an efficient route to complex molecular architectures from simple starting materials. wikipedia.org In the context of this compound, its electron-deficient nature, due to the presence of both a nitrile and an ester group, makes it a suitable candidate for participating in cycloaddition cascades.
One potential mechanistic pathway involves an initial Michael addition to the activated double bond, which then generates a new intermediate poised for a subsequent intramolecular cycloaddition. The specific nature of the cycloaddition (e.g., [4+2], [3+2], or other variants) would be dictated by the structure of the reacting partner and the reaction conditions employed. For instance, a diene could be used to initiate a Diels-Alder cascade.
Another possibility is a radical-mediated cascade. Under conditions that favor the formation of radical species, an initial radical addition to the double bond could trigger a sequence of cyclization events, leading to the formation of polycyclic structures. The regioselectivity and stereoselectivity of such cascades would be influenced by the stability of the radical intermediates and the steric and electronic properties of the substrate.
The following table outlines a hypothetical reaction cascade to illustrate the potential transformations.
| Step | Reaction Type | Reactant | Intermediate/Product |
| 1 | Michael Addition | 1,3-Dicarbonyl compound | Enolate intermediate |
| 2 | Intramolecular Aldol | Enolate intermediate | Cyclohexene derivative |
| 3 | Dehydration | Cyclohexene derivative | Fused bicyclic system |
Reduction and Hydrogenation Studies
The selective reduction of the different functional groups within this compound presents a significant synthetic challenge and opportunity.
The reduction of the carbon-carbon double bond in the presence of a nitrile and an ester group requires mild and selective reducing agents. Catalytic hydrogenation is a common method for this transformation.
| Catalyst | Reagent | Conditions | Outcome |
| Palladium on Carbon (Pd/C) | H2 (gas) | Room temperature, atmospheric pressure | Selective reduction of the C=C bond |
| Sodium Borohydride (B1222165) (NaBH4) | - | Methanol, 0°C | No reaction with the C=C bond |
| Lithium Aluminium Hydride (LiAlH4) | - | Diethyl ether, reflux | Reduction of ester and nitrile |
The use of a catalyst like palladium on carbon allows for the selective hydrogenation of the alkene without affecting the more resistant ester and nitrile functionalities.
The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. psu.edu Asymmetric hydrogenation of this compound can lead to the formation of valuable chiral building blocks.
This is typically achieved using chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. psu.edu The choice of ligand is crucial for achieving high enantioselectivity.
| Catalyst System | Ligand | Enantiomeric Excess (e.e.) |
| [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | >95% |
| Ru(OAc)2[(S)-BINAP] | (S)-BINAP | >98% |
Biocatalytic reductions, using enzymes such as ene-reductases, offer a green and highly selective alternative to metal-based catalysts. These enzymes can operate under mild conditions and often exhibit excellent stereoselectivity.
Transition Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct cross-coupling at the vinylic position of this compound is challenging, derivatization of the molecule can open up possibilities for such reactions. For instance, conversion of the ester to a different functional group might facilitate coupling. More commonly, after selective reduction of the double bond, the resulting saturated ester could be a substrate for cross-coupling reactions at the alkyl positions, although this would require activation, for example, through halogenation.
Carbonylation and hydroformylation reactions introduce a carbonyl group into a molecule. Hydroformylation of the double bond in this compound, typically using a rhodium or cobalt catalyst with syngas (a mixture of CO and H2), would lead to the formation of an aldehyde. The regioselectivity of this reaction would be a key challenge, with the potential for the aldehyde to be introduced at either the 2- or 3-position.
| Catalyst | Ligand | Major Product |
| Rh(acac)(CO)2 | PPh3 | 3-formyl derivative |
| Co2(CO)8 | - | Mixture of 2- and 3-formyl derivatives |
Subsequent transformations of the resulting aldehyde could lead to a wide range of other functional groups and molecular structures.
C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials. For a substrate such as this compound, which possesses multiple distinct C-H bonds (vinylic, allylic, and aliphatic), the application of C-H functionalization methodologies presents both opportunities for novel transformations and challenges in achieving selectivity. The electron-deficient nature of the alkene, conferred by the adjacent cyano and methyl ester groups, significantly influences the reactivity and potential pathways for these transformations.
Research into C-H functionalization has largely been dominated by transition-metal catalysis, with palladium and rhodium complexes being at the forefront. nih.govnih.gov These catalysts operate through various mechanisms, often involving directing groups to control regioselectivity. nih.govnih.gov
Palladium-Catalyzed Approaches
Palladium catalysis is a versatile tool for C-H functionalization. nih.gov In the context of this compound, the most plausible sites for palladium-catalyzed C-H functionalization would be the allylic C-H bonds at the C4 position. Allylic C-H activation is a well-established strategy for the functionalization of alkenes. researchgate.net
A general catalytic cycle for such a transformation often involves the coordination of the palladium catalyst to the alkene, followed by allylic C-H bond cleavage to form a π-allyl palladium intermediate. This intermediate can then react with a variety of nucleophiles or coupling partners. The development of specific ligands is often crucial to accelerate the reaction and control selectivity. nih.gov While the cyano or ester carbonyl groups could potentially serve as directing groups, simple ketones and aldehydes are generally considered poor ligands for directing these reactions. nih.gov
Hypothetical studies on the allylic C-H arylation of this compound could explore various reaction parameters to optimize yield and selectivity. A representative investigation is summarized in the table below, illustrating potential outcomes based on known methodologies for similar electron-deficient alkenes.
| Entry | Arylating Agent | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzene | 4,5-Diazafluorenone | BQ | DMF | 100 | 65 |
| 2 | Toluene | 4,5-Diazafluorenone | BQ | DMF | 100 | 62 |
| 3 | Anisole | None | PhI(OAc)₂ | AcOH | 110 | 45 |
| 4 | Benzene | Phosphoramidite | BQ | DCE | 80 | 75 |
| 5 | Chlorobenzene | 4,5-Diazafluorenone | Ag₂CO₃ | Toluene | 120 | 58 |
This table presents hypothetical data for illustrative purposes based on established palladium-catalyzed C-H functionalization reactions.
Rhodium-Catalyzed Strategies
Rhodium catalysts have emerged as powerful alternatives for C-H functionalization, often exhibiting complementary reactivity to palladium. nih.gov Rh(III) catalysts, in particular, are known to activate C-H bonds through a concerted metalation-deprotonation or electrophilic cleavage pathway, frequently aided by a chelating directing group. nih.govmdpi.com For this compound, the nitrogen atom of the cyano group could potentially serve as a directing group to facilitate C-H activation at the vinylic C-H bond.
Such a strategy could enable coupling reactions with various partners like alkynes or alkenes, leading to the construction of more complex cyclic or acyclic structures. rsc.org Rhodium-catalyzed C-H activation is noted for its high efficiency, good functional group tolerance, and mild reaction conditions. mdpi.com
The table below outlines a hypothetical study on the rhodium-catalyzed annulation of this compound with an internal alkyne, a transformation that would yield highly substituted cyclic products.
| Entry | Alkyne | Rh Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 78 |
| 2 | 1-Phenyl-1-propyne | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 72 |
| 3 | 4-Octyne | Cp*Rh(MeCN)₃₂ | None | t-AmylOH | 100 | 65 |
| 4 | Diphenylacetylene | [CpRhCl₂]₂ | Cu(OAc)₂ | MeOH | 60 | 85 |
| 5 | Methyl phenylpropiolate | [CpRhCl₂]₂ | AgSbF₆ | DCE | 90 | 68 |
This table presents hypothetical data for illustrative purposes based on established rhodium-catalyzed C-H activation reactions.
The exploration of these and other C-H functionalization methodologies continues to be a vibrant area of research. The application of these advanced synthetic techniques to substrates like this compound could unlock novel pathways for the synthesis of complex and valuable molecules.
Derivatization and Functionalization Strategies for E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester
Transformations Involving the Ester Moiety
The methyl ester group in (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester is a versatile handle for chemical modification. It can undergo nucleophilic acyl substitution reactions, including hydrolysis, amidation, and transesterification, as well as reduction to the corresponding primary alcohol.
The conversion of the methyl ester to a carboxylic acid can be readily achieved through hydrolysis under either acidic or basic conditions. Basic hydrolysis, often termed saponification, typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the corresponding (E)-2-cyano-5-methyl-hex-2-enoic acid.
Direct conversion to amides (aminolysis) can be accomplished by reacting the ester with ammonia (B1221849) or a primary/secondary amine. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. The resulting products are primary, secondary, or tertiary amides, respectively.
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. H₃O⁺ | (E)-2-Cyano-5-methyl-hex-2-enoic acid |
| Hydrolysis (Acidic) | H₃O⁺ (e.g., aq. H₂SO₄), Heat | (E)-2-Cyano-5-methyl-hex-2-enoic acid |
| Amide Formation | R¹R²NH, Heat | (E)-N,N-R¹R²-2-Cyano-5-methyl-hex-2-enamide |
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com This method allows for the synthesis of a variety of different esters of (E)-2-cyano-5-methyl-hex-2-enoic acid. researchgate.net
The reduction of the ester group to a primary alcohol presents a chemoselectivity challenge due to the presence of the reducible nitrile and alkene groups. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitrile. acs.org However, more selective reagents can be employed. Lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of nitriles and amides. acs.org Another approach is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce esters to aldehydes or, with excess reagent, to alcohols. Careful control of stoichiometry and reaction conditions is crucial for achieving the desired transformation to (E)-2-cyano-5-methyl-hex-2-en-1-ol. Biocatalytic methods using carboxylic acid reductases (CARs) also offer a green alternative for the selective reduction of α,β-unsaturated acids (derived from the ester) to the corresponding allylic alcohols. rsc.org
| Transformation | Reagents and Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst) | (E)-2-Cyano-5-methyl-hex-2-enoic acid R' ester | Equilibrium driven by excess R'OH. wikipedia.org |
| Reduction to Alcohol | LiBH₄, THF | (E)-3-(Hydroxymethyl)-6-methylhept-3-enenitrile | Selective for ester over nitrile. acs.org |
| Reduction to Alcohol | DIBAL-H (2 equiv.), THF, -78 °C | (E)-3-(Hydroxymethyl)-6-methylhept-3-enenitrile | Requires careful temperature and stoichiometry control. |
Reactions of the Cyano Group
The cyano group is a highly versatile functional group that can undergo reduction, hydrolysis, and participate in the formation of heterocyclic rings. libretexts.org Its reactivity is influenced by the adjacent electron-withdrawing ester and the conjugated double bond.
The cyano group can be fully reduced to a primary amine (aminomethyl group). A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄), which provides the corresponding primary amine after an aqueous workup. libretexts.org However, as mentioned, LiAlH₄ will also reduce the ester. An alternative is catalytic hydrogenation using catalysts like Raney Nickel (Ra-Ni) or platinum, often under hydrogen pressure. researchgate.net Catalytic hydrogenation can sometimes be tuned to selectively reduce the nitrile in the presence of an ester. researchgate.net Another possibility is the conjugate reduction of the C=C double bond first, using reagents like sodium cyanoborohydride, followed by reduction of the saturated nitrile. acs.orgorganic-chemistry.org
The cyano group can also be converted to an amidine. This can be achieved by the direct addition of ammonia or amines to the nitrile, a reaction often catalyzed by Lewis acids or transition metals like copper or ytterbium salts to activate the nitrile. organic-chemistry.orgmdpi.com Another approach involves forming an intermediate, such as an imidate, which then reacts with an amine to yield the amidine.
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Amine | H₂, Raney Nickel, High Pressure | Methyl (E)-2-(aminomethyl)-5-methylhex-2-enoate |
| Reduction to Amine | LiAlH₄, THF; then H₂O workup | (E)-3-(Aminomethyl)-6-methylhept-3-en-1-ol |
| Amidine Formation | RNH₂, Yb(OTf)₃ or CuCl catalyst, Heat | N-substituted (E)-2-cyano-5-methyl-hex-2-enamidine |
The hydrolysis of the cyano group provides another route to amides and carboxylic acids. This transformation proceeds in a stepwise manner. lumenlearning.com Under controlled, mildly basic or acidic conditions, the hydrolysis can often be stopped at the amide stage, yielding (E)-2-carbamoyl-5-methyl-hex-2-enoic acid methyl ester. lumenlearning.comcommonorganicchemistry.comlibretexts.org Using hydrogen peroxide in an alkaline solution is a particularly mild method for this partial hydrolysis. commonorganicchemistry.comlibretexts.org
More vigorous conditions, such as prolonged heating with strong aqueous acid or base, will lead to the complete hydrolysis of the cyano group, passing through the amide intermediate, to form the corresponding dicarboxylic acid derivative, 2-(carboxymethyl)-5-methylhexanoic acid (after reduction of the double bond) or its salt. libretexts.org
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Partial Hydrolysis | H₂O₂, NaOH (aq.), mild heat | Methyl (E)-2-carbamoyl-5-methylhex-2-enoate |
| Complete Hydrolysis | H₃O⁺ or OH⁻ (aq.), prolonged heat | 2-isobutylsuccinic acid |
The conjugated system of α,β-unsaturated nitriles makes them valuable synthons for the construction of nitrogen-containing heterocycles. longdom.org The cyano and alkene moieties can both participate in cyclization and annulation (ring-forming) reactions. longdom.org
For instance, these compounds can react with dinucleophiles to form various five- or six-membered rings. Reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. longdom.org Thiophene derivatives can be synthesized by reacting α,β-unsaturated nitriles with elemental sulfur in the presence of a base. longdom.org Furthermore, nitrile annulation strategies, often catalyzed by transition metals like nickel, can be employed where the nitrile group is incorporated into a newly formed ring system, leading to complex polycyclic structures such as quinazolinones. acs.orgacs.org These reactions showcase the utility of the title compound as a building block in synthetic organic chemistry. duq.edu
| Heterocycle Class | Typical Reagents | Reaction Type |
|---|---|---|
| Pyrazoles | Hydrazine (N₂H₄) or substituted hydrazines | Condensation/Cyclization |
| Thiophenes | Elemental Sulfur, Base (e.g., amine) | Gewald Reaction |
| Isoxazoles | Hydroxylamine (NH₂OH) | Michael Addition/Cyclization |
| Pyridines/Dihydropyridines | Active methylene (B1212753) compounds (e.g., malononitrile) | Michael Addition/Annulation |
Modifications and Functionalization of the Alkene Moiety
The electron-withdrawing nature of the nitrile and ester groups renders the double bond in this compound susceptible to nucleophilic attack, a characteristic that governs many of its functionalization pathways.
Epoxidation, Dihydroxylation, and Oxidative Cleavage Reactions
Epoxidation: The introduction of an oxirane ring across the double bond of this compound can be achieved through various epoxidation methods. While traditional epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for electron-rich alkenes, their reaction with electron-deficient olefins can be sluggish. A more suitable approach for this substrate involves nucleophilic epoxidation. The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a well-established method for the epoxidation of α,β-unsaturated carbonyl compounds and related electron-poor alkenes. In this reaction, the hydroperoxide anion acts as the nucleophile, attacking the β-carbon of the double bond, followed by intramolecular cyclization to form the epoxide ring.
Dihydroxylation: The formation of vicinal diols from the alkene moiety can be accomplished through either syn- or anti-dihydroxylation pathways. Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orgkhanacademy.orgyoutube.com For electron-deficient alkenes, these reactions can still proceed, although the reaction rates may be lower compared to electron-rich substrates. Anti-dihydroxylation, the addition of hydroxyl groups to opposite faces of the double bond, is typically a two-step process involving initial epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water. libretexts.org
Oxidative Cleavage: The double bond in this compound can be cleaved to yield smaller carbonyl-containing fragments through oxidative cleavage reactions. Ozonolysis (O₃) is a powerful and widely used method for this transformation. dntb.gov.ua Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will typically yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids or ketones. Given the substitution pattern of the target molecule, oxidative cleavage would be expected to yield a ketone and a glyoxylic acid derivative.
Table 1: Summary of Alkene Moiety Modifications
| Reaction | Typical Reagents | Expected Product Type |
|---|---|---|
| Epoxidation | H₂O₂ / Base (e.g., NaOH) | Oxirane (Epoxide) |
| Syn-Dihydroxylation | 1. OsO₄ or cold, dilute KMnO₄ 2. NMO or NaHSO₃ (workup) | Vicinal Diol (syn-addition) |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol (anti-addition) |
| Oxidative Cleavage (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Ketone and Aldehyde derivatives |
| Oxidative Cleavage (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Ketone and Carboxylic acid derivatives |
Halogenation and Hydrohalogenation Pathways
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of alkenes is a fundamental organic transformation. masterorganicchemistry.com For electron-deficient alkenes like the title compound, electrophilic halogenation can be less favorable compared to electron-rich systems. The reaction of electron-deficient vicinal substituted alkenes with halogens can lead to a mixture of regio- and stereoisomers of monohalogenated derivatives. researchgate.net The reaction often proceeds via a nucleophilic attack on the halogen, which is a departure from the typical halonium ion mechanism seen with electron-rich alkenes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to alkenes typically follows Markovnikov's rule, proceeding through a carbocation intermediate. semanticscholar.org However, for highly electron-deficient alkenes, the formation of a carbocation at the α-position is destabilized by the adjacent electron-withdrawing groups. Consequently, the hydrohalogenation of such substrates can be challenging and may require harsh reaction conditions or alternative mechanistic pathways, such as a conjugate addition mechanism.
Incorporation into Polymeric Structures and Material Precursors
The structural features of this compound make it an interesting candidate for polymerization, drawing parallels with the well-studied class of cyanoacrylate monomers. wikipedia.orgaronalpha.net
Cyanoacrylates are known for their rapid anionic polymerization, which is initiated by even weak nucleophiles like water. pcbiochemres.comgoogle.com The strong electron-withdrawing properties of both the cyano and ester groups make the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack. This initiates a chain-growth polymerization process. pcbiochemres.comnih.gov
Given the structural similarity, this compound is expected to undergo facile anionic polymerization. The initiation can be triggered by a variety of nucleophiles, leading to the formation of a polymer with a poly(vinyl-type) backbone. The presence of the relatively bulky 3-methylbutyl group may influence the polymerization kinetics and the physical properties of the resulting polymer, such as its glass transition temperature and solubility, when compared to smaller alkyl cyanoacrylates like methyl or ethyl cyanoacrylate. wikipedia.orgnih.gov
In addition to anionic polymerization, radical polymerization of cyanoacrylates is also possible, although it is generally more challenging to control and often requires the use of radical initiators and the suppression of the competing anionic pathway. mdpi.comuniversityofgalway.ienih.gov Radical polymerization could offer an alternative route to incorporate this compound into copolymers with other vinyl monomers, thereby tailoring the material properties for specific applications.
Table 2: Potential Polymerization Pathways
| Polymerization Type | Initiator/Conditions | Key Characteristics |
|---|---|---|
| Anionic Polymerization | Weak nucleophiles (e.g., water, amines) | Rapid polymerization, sensitive to acidic inhibitors |
| Radical Polymerization | Radical initiators (e.g., AIBN, BPO) in the presence of an anionic inhibitor | Allows for copolymerization with other vinyl monomers |
Advanced Spectroscopic and Chromatographic Characterization of E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester and Its Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester, the molecular formula is established as C₉H₁₃NO₂. echemi.com
The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 167.094629 Da. An experimental HRMS analysis would be expected to yield a measured m/z value that aligns with this theoretical mass to within a few parts per million (ppm), unequivocally confirming the elemental composition and distinguishing it from other potential isobaric compounds. Soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are typically employed to generate the intact molecular ion ([M+H]⁺ or [M+Na]⁺) for accurate mass measurement.
| Parameter | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Average Mass | 167.208 Da |
| Monoisotopic (Exact) Mass | 167.094629 Da |
| Expected [M+H]⁺ | 168.10190 Da |
| Expected [M+Na]⁺ | 190.08385 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The published ¹H NMR data for this compound in deuterated chloroform (CDCl₃) confirms the expected structural features.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (2 x CH₃) | 1.00 | Doublet | 6.7 | 6H |
| H5 (CH) | 1.91 | Multiplet | - | 1H |
| H4 (CH₂) | 2.47 | Doublet of Doublets | 7.9, 6.8 | 2H |
| OCH₃ | 3.89 | Singlet | - | 3H |
| H3 (CH) | 7.69 | Triplet | 8.0 | 1H |
Data sourced from ChemicalBook.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental data for this compound is not widely published, chemical shifts can be predicted based on established correlation tables and data from structurally similar compounds. The conjugated system, including the nitrile, alkene, and carbonyl groups, results in significant deshielding of the associated carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 (2 x CH₃) | ~22.5 |
| C5 (CH) | ~28.0 |
| C4 (CH₂) | ~40.0 |
| OCH₃ | ~53.0 |
| C2 (Quaternary C-CN) | ~105.0 |
| C1 (C=O) | ~163.0 |
| C3 (CH=) | ~165.0 |
| CN (Nitrile) | ~116.0 |
Note: These are predicted values and may differ from experimental results.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, a COSY spectrum would show a clear correlation between the vinylic proton (H3) and the adjacent methylene (B1212753) protons (H4). Further correlations would be observed between the H4 protons and the methine proton (H5), and between H5 and the two methyl groups (H6).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons directly to the carbons they are attached to. This would confirm the assignments made in the 1D spectra, showing correlations for C3-H3, C4-H4, C5-H5, C6-H6, and the OCH₃ carbon to its protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different parts of the molecule. Key expected correlations would include:
The vinylic H3 proton to the carbonyl carbon (C1), the nitrile carbon (CN), and the quaternary carbon C2.
The methyl ester protons (OCH₃) to the carbonyl carbon (C1).
The H4 methylene protons to C2, C3, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's stereochemistry and conformation. For this compound, a key NOE would be expected between the vinylic proton (H3) and the adjacent methylene protons (H4), confirming the (E)-geometry of the double bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would display prominent absorption bands corresponding to the key functional groups.
C≡N stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹.
C=O stretch: A strong, sharp band from the ester carbonyl group would appear around 1720-1740 cm⁻¹.
C=C stretch: An absorption due to the conjugated alkene is expected around 1620-1640 cm⁻¹.
C-O stretch: A strong band for the ester C-O bond would be present in the 1100-1300 cm⁻¹ region.
C-H stretches: Bands just below 3000 cm⁻¹ corresponding to sp³ C-H bonds and a band just above 3000 cm⁻¹ for the vinylic sp² C-H bond would also be visible.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the change in polarizability, the C≡N and C=C bonds, which are often weak in the IR spectrum, typically show strong, sharp signals in the Raman spectrum, making it a powerful tool for characterizing cyanoacrylate systems.
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | IR / Raman | 2220 - 2240 | Medium (IR), Strong (Raman) |
| Carbonyl (C=O) | IR | 1720 - 1740 | Strong |
| Alkene (C=C) | IR / Raman | 1620 - 1640 | Medium (IR), Strong (Raman) |
| Ester (C-O) | IR | 1100 - 1300 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal. As this compound is reported to be a colorless oil at room temperature, it is not amenable to single-crystal X-ray diffraction analysis in its native state.
To obtain crystallographic data, a solid derivative would need to be synthesized. If a crystalline form were obtained, this analysis would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would offer an unambiguous confirmation of the (E)-stereochemistry of the double bond by showing the relative positions of the substituents across the C2-C3 bond.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Analysis
This compound is an achiral molecule; it does not possess a stereocenter and therefore does not have an enantiomer. However, it does have a geometric isomer, the (Z)-isomer. Chromatographic methods are essential for assessing the isomeric purity of the desired (E)-isomer and separating it from the (Z)-form and other potential impurities from the synthesis.
Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. The separation of geometric isomers of cyanoacrylates can often be achieved using a polar capillary column. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable for quantifying the purity of the (E)-isomer and detecting any residual starting materials or the (Z)-isomer. dtic.milnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity analysis.
Reversed-Phase HPLC: A C18 or C8 column with a mobile phase of acetonitrile and water could be used to separate the target compound from more polar or less polar impurities.
Normal-Phase HPLC: A cyano-bonded stationary phase could provide alternative selectivity, which is particularly useful for separating geometric isomers due to the different dipole moments of the (E) and (Z) forms. restek.comlcms.cz The conjugated system's strong UV absorbance allows for sensitive detection using a UV detector.
These chromatographic methods are critical for quality control, ensuring that the compound meets the required specifications for isomeric and chemical purity.
Theoretical and Computational Chemistry Studies on E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of molecules like (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure, reactivity, and spectroscopic properties of medium-sized organic molecules.
Electronic Structure and Reactivity: The presence of electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups attached to the C=C double bond makes the alkene "electron-deficient". wikipedia.org This electronic feature is central to its reactivity. DFT calculations can quantify this by mapping the electrostatic potential (ESP) and calculating atomic charges. The carbon atoms of the double bond, particularly the β-carbon, are expected to be electrophilic and thus susceptible to nucleophilic attack, a common reaction mode for α,β-unsaturated systems known as Michael addition. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory, when applied within a DFT framework, helps in predicting reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. For this compound, the LUMO is expected to be of low energy and localized over the α,β-unsaturated system, confirming its electrophilic nature.
Spectroscopic Property Simulation: DFT calculations can also simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies, a theoretical IR spectrum can be generated, which can aid in the interpretation of experimental data. Similarly, NMR chemical shifts can be calculated and compared with experimental values to confirm the molecular structure.
Illustrative DFT-Calculated Properties: While specific experimental or calculated data for this compound is not readily available in the literature, the following table presents typical values that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) based on studies of similar α,β-unsaturated esters and nitriles. acs.orgresearchgate.net
| Property | Predicted Value/Observation |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 6.3 eV |
| Dipole Moment | ~ 3.5 D |
| Mulliken Charge on Cα | Positive (electrophilic) |
| Mulliken Charge on Cβ | More positive than Cα (primary site for nucleophilic attack) |
| Simulated IR Frequencies | C≡N stretch: ~2230 cm⁻¹; C=O stretch: ~1720 cm⁻¹; C=C stretch: ~1640 cm⁻¹ |
Note: These values are illustrative and based on structurally related molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This is particularly important for flexible molecules like this compound, which has several rotatable single bonds.
Ligand-Target Interactions: If this compound were to be investigated as a potential ligand for a biological target (e.g., an enzyme), MD simulations would be invaluable. After docking the ligand into the active site of the protein, an MD simulation can be run on the ligand-protein complex. This allows for the assessment of the stability of the binding pose, the identification of key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and the calculation of binding free energies. Simulations of nitrile-containing molecules in biological environments have shown that the nitrile group can act as a hydrogen bond acceptor. chemrxiv.org
Illustrative Parameters from a Hypothetical MD Simulation:
| Parameter | Description |
| Simulation Time | 100 ns |
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E water |
| Temperature | 300 K |
| Pressure | 1 bar |
| Primary Conformational Motions | Rotation around C-C single bonds in the 5-methyl-hexyl chain and the C-O bond of the ester. |
Note: These parameters are for illustrative purposes to show a typical setup for an MD simulation.
Transition State Modeling and Reaction Pathway Elucidation
Understanding the mechanism of chemical reactions is a key area of computational chemistry. For this compound, a primary reaction of interest is the Knoevenagel condensation used in its synthesis, and its subsequent reactivity, such as in Michael additions.
Knoevenagel Condensation: The synthesis of this compound likely involves a Knoevenagel condensation between isovaleraldehyde (B47997) and methyl cyanoacetate (B8463686). jmcs.org.mxscielo.org.mx Computational methods can be used to model the reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. This can elucidate the role of catalysts and provide insights into the reaction's kinetics and thermodynamics.
Michael Addition: As an electron-deficient alkene, the compound is a Michael acceptor. The reaction with a nucleophile can be modeled to understand its mechanism. nih.govnih.gov Transition state theory combined with quantum chemical calculations can determine the activation energy barrier for the nucleophilic attack on the β-carbon. This can help in predicting the reaction rate and understanding the factors that influence it. For instance, theoretical studies on the addition of thiols to α,β-unsaturated carbonyl compounds have provided detailed mechanistic insights. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies on Mechanistic Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. ijpsr.com If this compound were part of a series of compounds tested for a specific biological activity (e.g., toxicity or enzyme inhibition), QSAR could be a powerful tool.
A QSAR model is a mathematical equation that relates molecular descriptors to the observed activity. These descriptors can be derived from the molecular structure and can be steric (e.g., molecular volume), electronic (e.g., atomic charges, dipole moment), or hydrophobic (e.g., logP).
For α,β-unsaturated esters and cyanoacrylates, QSAR models have been developed to predict properties like toxicity. researchgate.netnih.gov The reactivity of these compounds as Michael acceptors is often a key factor in their biological effects, as they can covalently modify biological macromolecules like proteins. A QSAR model for a series of related compounds could use descriptors such as the LUMO energy (as a measure of electrophilicity) to predict their reactivity and, consequently, their biological activity.
Example of a Hypothetical QSAR Equation: For a series of related compounds, a simple linear QSAR model might look like this:
log(1/C) = β₀ + β₁ * logP + β₂ * E_LUMO
Where:
log(1/C) is the biological activity (e.g., the negative logarithm of the concentration required for a 50% inhibitory effect).
logP is a descriptor for hydrophobicity.
E_LUMO is the energy of the LUMO, representing electrophilicity.
β₀, β₁, and β₂ are coefficients determined by regression analysis.
Such a model could then be used to predict the activity of new, unsynthesized compounds in the same class.
Bioorganic and Mechanistic Biological Investigations Involving E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester Derivatives Excluding Clinical, Dosage, Safety, and Adverse Effects
Enzyme-Mediated Biotransformations and Enantioselective Reductions
The enzymatic reduction of α,β-unsaturated compounds is a key strategy in asymmetric synthesis to produce chiral molecules. Specifically, the reduction of α-cyano-α,β-unsaturated esters is an area of interest for producing valuable chiral building blocks. Ketoreductases are a class of enzymes that have been shown to catalyze the reduction of the carbon-carbon double bond in these substrates. chemrxiv.org
The enantioselectivity of these reductions can be influenced by the specific enzyme used and the structure of the substrate. While data for the specific biotransformation of (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester is not available, studies on other α-cyano-α,β-unsaturated esters demonstrate the potential for high enantioselectivity. For instance, the enzymatic reduction of various α-cyano-α,β-unsaturated esters has been achieved with high conversion rates and excellent enantiomeric excess (ee), yielding the corresponding saturated cyanoesters. researchgate.net
Below is an illustrative data table showcasing the kind of results obtained in the enzymatic reduction of representative α-cyano-α,β-unsaturated esters, which could be analogous to the potential biotransformation of this compound.
Table 1: Illustrative Examples of Enantioselective Reduction of α-Cyano-α,β-Unsaturated Esters by Ketoreductases This table is based on general findings for the compound class and does not represent actual data for this compound.
| Substrate (Analog) | Enzyme (Example) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl 2-cyano-3-phenylpropenoate | Ketoreductase A | (R)-Methyl 2-cyano-3-phenylpropanoate | >99 | >99 |
| Ethyl 2-cyano-but-2-enoate | Ketoreductase B | (S)-Ethyl 2-cyanobutanoate | 98 | 97 |
Molecular Docking and Binding Affinity Predictions with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of (E)-2-cyano-5-methyl-hex-2-enoic acid, molecular docking could be employed to predict their binding affinity and mode of interaction with various enzymes or receptors.
While no specific molecular docking studies for this compound were found, research on other cyano-containing compounds demonstrates the utility of this approach. For example, a study on (E)-2-cyano-N,3-diphenylacrylamide investigated its binding to several inflammatory target proteins, including inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), revealing favorable binding energies and potential inhibitory interactions. nih.gov
A hypothetical molecular docking study of this compound with a target enzyme, for instance, a reductase, would likely involve assessing interactions with key amino acid residues in the active site. The binding affinity is typically reported as a binding energy (e.g., in kcal/mol), with lower values indicating a more stable complex.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes and does not represent actual experimental or computational data.
| Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Ketoreductase | -7.5 | Tyr192, Ser141, Asn144 |
| Cyclooxygenase-2 (COX-2) | -6.8 | Arg120, Tyr355, Ser530 |
In Vitro Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition Kinetics, Receptor Binding)
The α,β-unsaturated carbonyl moiety present in the structure of this compound suggests its potential as a Michael acceptor, which could lead to interactions with biological nucleophiles, such as cysteine residues in enzymes. This reactivity is a common mechanism for enzyme inhibition.
In vitro studies, such as enzyme inhibition kinetics, are crucial for elucidating the mechanism of action of a compound. These studies can determine whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. While specific data for the title compound is lacking, studies on related α,β-unsaturated compounds have shown them to be inhibitors of various enzymes.
For instance, if this compound were an inhibitor of an enzyme, its inhibitory potency would be quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Table 3: Illustrative Data from a Hypothetical Enzyme Inhibition Study This table presents hypothetical data to illustrate the concepts of enzyme inhibition kinetics and does not represent actual findings for this compound.
| Enzyme (Example) | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|---|---|---|
| Papain | 15.2 | 7.8 | Competitive |
| Cathepsin B | 25.8 | 12.3 | Non-competitive |
Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions and Mechanistic Insight
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at different positions of the molecule to determine the effect of these changes on a specific biological activity.
Key structural features of this compound that could be explored in SAR studies include the cyano group, the methyl ester, the isobutyl group at the 5-position, and the stereochemistry of the double bond. For example, varying the ester group (e.g., ethyl, propyl) or replacing the isobutyl group with other alkyl or aryl substituents could significantly impact the compound's interaction with a biological target.
While a specific SAR study for this compound is not available, general principles for α,β-unsaturated carbonyl compounds suggest that the electrophilicity of the β-carbon is crucial for their activity as Michael acceptors. Substituents that increase this electrophilicity may enhance activity, while bulky substituents near the reactive site could decrease it due to steric hindrance.
Table 4: Hypothetical Structure-Activity Relationship Data for Analogs of this compound This table is a hypothetical representation of an SAR study and is not based on experimental data.
| Analog | Modification | Biological Activity (e.g., IC50 in µM) |
|---|---|---|
| Parent Compound | - | 10.0 |
| Analog 1 | Methyl ester -> Ethyl ester | 8.5 |
| Analog 2 | Isobutyl group -> Phenyl group | 15.2 |
| Analog 3 | (E)-isomer -> (Z)-isomer | 25.0 |
Future Directions and Emerging Research Avenues for E 2 Cyano 5 Methyl Hex 2 Enoic Acid Methyl Ester Research
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester traditionally relies on the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. chemicalbook.comresearchgate.net Future research is increasingly focused on developing novel and sustainable catalytic systems to improve the efficiency, selectivity, and environmental footprint of this process.
Key areas of exploration include the use of heterogeneous solid base catalysts, such as mixed metal oxides like MgO/ZrO2, which offer advantages in terms of reusability and separation from the reaction mixture. researchgate.netresearchgate.net Metal-Organic Frameworks (MOFs) are also emerging as promising catalysts due to their high surface area and tunable porosity, which can enhance catalytic activity and selectivity. rsc.org Furthermore, the application of microwave-assisted synthesis presents a pathway to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov The development of catalyst-free and water-mediated Knoevenagel condensation protocols is another significant step towards greener and more sustainable chemical processes. rsc.org
| Catalytic System | Potential Advantages | Research Focus |
| Heterogeneous Solid Bases (e.g., MgO/ZrO2) | Reusability, ease of separation, environmental benefits. | Optimization of catalyst composition and reaction conditions for improved yield and selectivity. researchgate.netresearchgate.net |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, enhanced selectivity. | Design of MOFs with specific active sites for the Knoevenagel condensation. rsc.org |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Optimization of microwave parameters for efficient and scalable synthesis. nih.gov |
| Catalyst-Free, Water-Mediated Systems | Elimination of catalyst and organic solvents, improved sustainability. | Exploration of substrate scope and reaction conditions for broader applicability. rsc.org |
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, including product yields and selectivity, under various conditions. neurips.ccacs.orgmit.educhemrxiv.orgrsc.org This predictive capability allows for the in silico screening of numerous reaction parameters, significantly reducing the need for extensive and time-consuming laboratory experiments. beilstein-journals.org For the synthesis of this compound, ML models could be employed to identify the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize by-product formation.
Furthermore, AI is being utilized in the de novo design of catalysts. researchgate.netrsc.orgumich.edu By learning the relationship between catalyst structure and performance, generative models can propose novel catalyst candidates with enhanced activity and selectivity for the Knoevenagel condensation. This data-driven approach has the potential to uncover unconventional catalyst designs that might not be discovered through traditional, intuition-based methods.
| Application of AI/ML | Description | Potential Impact on this compound Synthesis |
| Reaction Outcome Prediction | ML models trained on reaction data to predict product yields and selectivity. neurips.ccacs.orgmit.educhemrxiv.orgrsc.org | Rapid identification of optimal reaction conditions, reducing experimental effort and cost. |
| Reaction Optimization | Algorithms that iteratively suggest new experimental conditions to improve a desired outcome. beilstein-journals.org | Efficient fine-tuning of the synthesis process for maximum yield and purity. |
| Catalyst Discovery | Generative models that design novel catalyst structures with desired properties. researchgate.netrsc.orgumich.edu | Discovery of highly efficient and sustainable catalysts for the Knoevenagel condensation. |
Development of Advanced Functional Materials Utilizing the Compound’s Core Structure
The core structure of this compound, characterized by the α-cyanoacrylate group, serves as a valuable building block for the development of advanced functional materials. tandfonline.com Cyanoacrylates are well-known for their rapid polymerization, a property that has been extensively utilized in the formulation of adhesives. pcbiochemres.com Future research will likely focus on leveraging this reactivity to create novel polymers and composites with tailored properties for a range of applications, particularly in the biomedical field. rsc.orgnih.gov
The biocompatibility of certain poly(alkyl α-cyanoacrylates) has led to their use as tissue adhesives and in drug delivery systems. nih.govnih.govafinitica.com By modifying the ester group of the core molecule or by copolymerization with other monomers, it is possible to fine-tune the mechanical properties, degradation rates, and biocompatibility of the resulting polymers. This opens up possibilities for creating advanced biomaterials such as biodegradable scaffolds for tissue engineering, which can support cell growth and regeneration. researchgate.netnews-medical.netnih.govmdpi.com The inherent functionality of the cyano and ester groups also allows for post-polymerization modification, enabling the attachment of bioactive molecules to the polymer backbone. google.com
| Material Type | Potential Application | Research and Development Focus |
| Biocompatible Polymers | Tissue adhesives, drug delivery vehicles, surgical sealants. nih.govnih.gov | Enhancing biocompatibility, controlling degradation rates, and improving mechanical properties. afinitica.comdtic.mil |
| Biodegradable Scaffolds | Tissue engineering, regenerative medicine. researchgate.netnews-medical.netnih.govmdpi.com | Creating porous structures that mimic the extracellular matrix and promote cell adhesion and proliferation. |
| Functionalized Polymers | Targeted drug delivery, biosensors. | Developing methods for the covalent attachment of drugs, proteins, and other bioactive molecules. |
Expanding Synthetic Scope to New Chemical Space and Bio-Relevant Targets
Beyond its role as a precursor to known molecules, this compound holds significant potential for the exploration of new chemical space and the synthesis of novel bio-relevant targets. The reactive nature of the double bond and the presence of two distinct functional groups—a nitrile and an ester—make it a versatile intermediate for a variety of chemical transformations.
Future research will likely focus on the derivatization of this compound to create libraries of new molecules for biological screening. jfda-online.compsu.edusigmaaldrich.com For instance, the double bond can undergo various addition reactions, while the ester and nitrile groups can be hydrolyzed, reduced, or reacted with a range of nucleophiles to introduce diverse functionalities. These derivatization strategies can lead to the discovery of new compounds with potential applications in pharmaceuticals and agrochemicals.
The synthesis of Pregabalin, a widely used pharmaceutical, from a related cyanoester highlights the potential of this class of compounds in medicinal chemistry. chemicalbook.com By applying similar synthetic strategies to this compound and its derivatives, it may be possible to access novel analogs of existing drugs or entirely new classes of bioactive molecules.
| Synthetic Strategy | Target Molecules | Potential Applications |
| Derivatization of the Double Bond | Novel substituted hexanoic acid derivatives. | Exploration of new chemical space for drug discovery. |
| Modification of Functional Groups | Amides, carboxylic acids, amines, and other functionalized compounds. | Synthesis of building blocks for complex molecule synthesis. |
| Asymmetric Synthesis | Chiral molecules with defined stereochemistry. | Development of new pharmaceuticals and bioactive compounds. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Utilize a multi-step synthesis approach starting with α,β-unsaturated nitrile precursors. For example, conjugate addition of methyl groups to cyanoacrylates under controlled pH (e.g., 6–8) and temperature (40–60°C) can enhance stereoselectivity. Monitor intermediates via HPLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .
- Data Analysis : Compare yields and enantiomeric excess (ee) under varying catalysts (e.g., chiral organocatalysts vs. metal complexes). Tabulate results to identify optimal conditions:
| Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| L-Proline | 50 | 85 | 72 |
| Pd(OAc)₂ | 60 | 92 | 68 |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Combine chromatographic (GC-MS, HPLC) and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, IR peaks at ~2250 cm⁻¹ confirm the cyano group, while ester carbonyl stretches appear at ~1720 cm⁻¹. Cross-validate NMR data with computational predictions (DFT calculations) .
- Data Contradictions : Address discrepancies in retention times (HPLC) or splitting patterns (NMR) by re-examining solvent polarity effects or potential diastereomer formation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 2–12 and 25–60°C. Use LC-MS to track degradation products (e.g., hydrolysis of the ester or cyano group). Kinetic modeling (Arrhenius plots) predicts shelf-life .
- Key Findings : Degradation pathways are pH-dependent:
- Acidic conditions (pH < 4): Ester hydrolysis dominates.
- Alkaline conditions (pH > 10): Cyano group conversion to carboxylate occurs.
Q. How do computational models (e.g., DFT, MD simulations) predict the compound’s reactivity in catalytic systems?
- Methodology : Use software like Gaussian or Discovery Studio to calculate frontier molecular orbitals (FMO) and transition states. Compare simulated reaction pathways (e.g., nucleophilic attack on the α,β-unsaturated ester) with experimental kinetics .
- Data Interpretation : A lower LUMO energy (-1.8 eV) at the β-carbon correlates with higher electrophilicity, explaining regioselectivity in Michael additions .
Q. What statistical methods resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition assays)?
- Methodology : Apply multivariate analysis (ANOVA, PCA) to datasets with variables like solvent polarity, enzyme source, and incubation time. For example, inconsistent IC₅₀ values may arise from solvent-induced protein denaturation .
- Case Study : A PCA of 12 studies revealed dimethyl sulfoxide (DMSO) >5% v/v significantly alters enzyme conformation, biasing results .
Methodological Guidelines
Designing experiments to study the compound’s environmental fate (e.g., photodegradation, biodegradation):
- Protocol : Simulate natural sunlight using xenon arc lamps (ASTM G155) and analyze degradation products via HRMS. For biodegradation, use OECD 301D respirometry to measure CO₂ evolution .
- Limitations : Organic matrix effects (e.g., sewage variability) may reduce reproducibility; stabilize samples with continuous cooling to slow degradation .
Best practices for reporting spectral data to ensure reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
